
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a lithium ion coordinated with an amine structure, making it unique in its properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine typically involves the reaction of lithium amide with N-methyl-N-(propan-2-ylideneamino)methanamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium amide. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects, particularly in the stabilization of neuronal activity and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-(propan-2-ylideneamino)methanamine: This compound lacks the lithium ion but shares a similar amine structure.
Lithium amide: A simpler lithium-containing compound used in various chemical reactions.
N,N-dimethyl-2-propanamine: Another amine with a similar structure but different substituents.
Uniqueness
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can enhance the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
114318-37-5 |
|---|---|
Formule moléculaire |
C5H11LiN2 |
Poids moléculaire |
106.1 g/mol |
Nom IUPAC |
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine |
InChI |
InChI=1S/C5H11N2.Li/c1-5(2)6-7(3)4;/h1H2,2-4H3;/q-1;+1 |
Clé InChI |
SCVAAPJZGUCWOF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=NN(C)C)[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


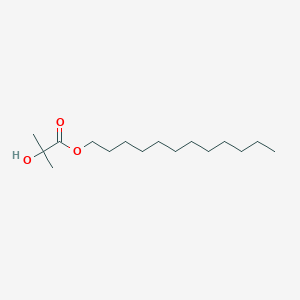
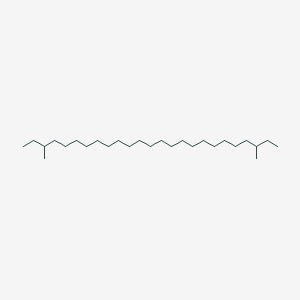

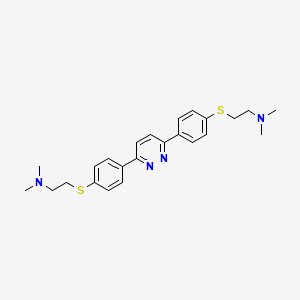
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
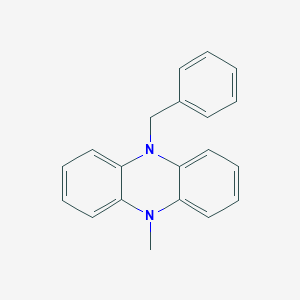
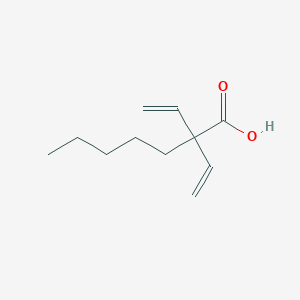
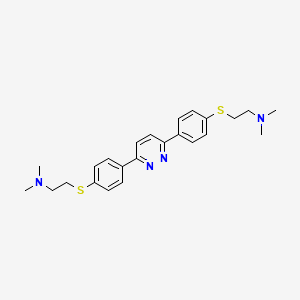
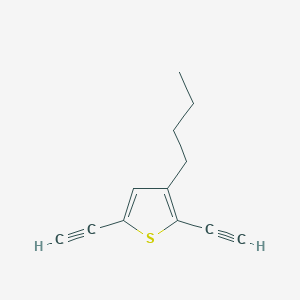
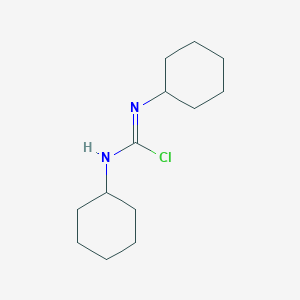
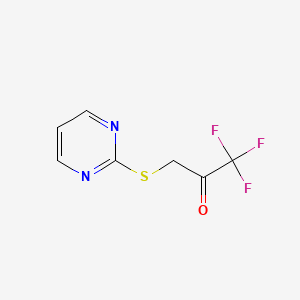
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
